4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Descripción
4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core fused with a cyclopentane ring (cyclopenta[d]pyrimidine) and substituted with methyl, piperazine, and methylsulfanyl groups.
Propiedades
IUPAC Name |
4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-12-13(2)20-19(26-4)23-17(12)24-8-10-25(11-9-24)18-15-6-5-7-16(15)21-14(3)22-18/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHYCGOTVPRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC4=C3CCC4)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4,5-Dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549040-73-3, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a broad spectrum of biological activities, particularly in the fields of oncology and neurology.
Structural Overview
The compound features:
- Molecular Formula : C19H26N6S
- Molecular Weight : 370.5 g/mol
- Key Functional Groups : Pyrimidine core, cyclopenta[d]pyrimidine moiety, piperazine ring, and methylsulfanyl group.
These components contribute to its pharmacological properties and interactions with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have highlighted its effectiveness against various cancer cell lines:
The compound's ability to disrupt critical signaling pathways in cancer cells positions it as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory properties . Its interactions with inflammatory mediators suggest it could modulate immune responses, making it relevant for conditions characterized by chronic inflammation.
Neurological Applications
The piperazine component of the compound is associated with various neurological effects. Research into similar pyrimidine derivatives has shown potential as sigma-1 receptor antagonists , which may provide therapeutic benefits for neuropathic pain and other neurological disorders .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including cyclization and nucleophilic substitutions. Common reagents include halogenated compounds and bases under controlled conditions. The ability to modify its structure through synthetic chemistry allows for the development of derivatives with enhanced biological activity.
Case Studies and Research Findings
- Study on Antitumor Activity : A study focused on the synthesis and biological evaluation of pyrimidine derivatives reported that modifications to the core structure significantly influenced their anticancer efficacy . This underscores the importance of structural diversity in optimizing therapeutic outcomes.
- Investigation of Inhibitory Effects : Another research effort demonstrated that compounds similar to 4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine displayed selective inhibition against various protein targets implicated in cancer progression .
- Pharmacological Profiling : The pharmacological profiles of related compounds have indicated lower toxicity levels while maintaining high efficacy against target cells . This suggests that derivatives could be developed for safer therapeutic applications.
Aplicaciones Científicas De Investigación
Biological Applications
The compound's diverse structural elements suggest significant potential for various biological applications:
Anti-Cancer Activity
Research indicates that 4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine exhibits anti-cancer properties by inhibiting specific kinases involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Biochemical Probing
Due to its ability to interact with various molecular targets, the compound serves as a biochemical probe in cellular processes. It can modulate enzyme activity or receptor function, influencing critical signaling pathways within cells.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclopenta[d]pyrimidine Ring : This step includes the cyclization of appropriate precursors under acidic or basic conditions.
- Piperazine Substitution : The intermediate formed is reacted with piperazine to introduce the piperazinyl group.
- Final Modifications : Additional steps may involve the introduction of methylsulfanyl groups through nucleophilic substitution reactions.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Kinase Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific kinases associated with tumor growth.
- Inflammation Models : Animal models have shown promising results in reducing inflammatory markers when treated with this compound.
- Cellular Interaction Studies : Research has indicated that it can bind effectively to various receptors and enzymes, influencing their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Structural Similarity and Divergence
The compound shares structural motifs with other pyrimidine derivatives, such as 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () and cyclopenta[d]pyrimidine analogs. Key differences include:
- Substituent Variations : The presence of a methylsulfanyl group at position 2 and a piperazine-linked cyclopenta[d]pyrimidine at position 6 distinguishes it from simpler pyrimidine derivatives.
Physicochemical and Electronic Properties
Molecular descriptors such as van der Waals volume, polar surface area, and electronic parameters (e.g., HOMO-LUMO gaps) are critical for comparing bioactivity. For instance:
- Electronic Effects: The methylsulfanyl group may act as an electron donor, modulating reactivity compared to halogen or hydroxyl substituents in analogs.
Table 1: Comparative Analysis of Pyrimidine Derivatives
Methodological Considerations for Comparison
- QSAR/QSPR Models : Molecular descriptors (topological, electronic) derived from software like SHELX () enable quantitative comparisons of stability and reactivity .
- Similarity Metrics : Tanimoto coefficients or 3D shape-based methods () are used to assess structural overlap, though dissimilarities in substituents may reduce similarity scores despite shared cores .
Métodos De Preparación
Cyclopenta[d]Pyrimidine Core Formation
The cyclopenta[d]pyrimidine ring is synthesized via a [4+2] cycloaddition between cyclopentadiene and a nitrile precursor. A modified procedure from US9193732B2 employs manganese(IV) oxide as an oxidizing agent in dimethylformamide (DMF) to facilitate cyclization.
Reaction Conditions :
Piperazine Coupling
Intermediate A undergoes nucleophilic aromatic substitution with piperazine in the presence of a base. US9156845B2 reports using triethylamine (TEA) in ethanol under reflux to achieve coupling:
Optimization Notes :
Synthesis of 4,5-Dimethyl-6-Chloropyrimidine-2-Thiol (Intermediate C)
Pyrimidine Ring Construction
A thiourea-mediated cyclization adapted from PMC4171870 is employed:
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Chalcone Formation : Condensation of 4-methylacetophenone with thiophene-2-carbaldehyde.
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Cyclization : Reaction with thiourea in ethanol using potassium hydroxide as a base.
Reaction Parameters :
Chlorination and Methylation
The thiol group is alkylated using methyl iodide in DCM:
Key Data :
Final Coupling and Functionalization
Buchwald-Hartwig Amination
Intermediate B is coupled with Intermediate C using a palladium catalyst. US9156845B2 suggests Pd(OAc)₂ with Xantphos as a ligand:
Optimized Conditions :
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from methanol. Characterization data includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.98 (t, 4H, piperazine), 7.21 (s, 1H, pyrimidine-H).
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LC-MS : m/z 455.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Classical Cyclization | Thiourea cyclization | 81 | 95 | Low |
| Microwave Coupling | Pd-mediated amination | 78 | 98 | High |
| One-Pot Synthesis | Sequential alkylation | 65 | 90 | Moderate |
Trade-offs :
Challenges and Mitigation Strategies
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the cyclopenta[d]pyrimidine core followed by piperazine coupling and sulfanyl group introduction. Key steps include:
- Nucleophilic substitution for piperazine ring attachment, requiring anhydrous conditions and bases like triethylamine .
- Sulfanyl group incorporation via thiol-disulfide exchange or coupling with methylsulfanyl precursors, optimized at 60–80°C in DMF or DCM .
- Catalysts : Stannous chloride for reductions or palladium catalysts for cross-coupling reactions .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: How can structural integrity and purity be validated post-synthesis?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 4,5-positions; piperazine protons at δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
- X-ray crystallography : For unambiguous confirmation of the cyclopenta-pyrimidine fused ring system .
Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?
- In vitro assays : Screen against kinase panels or GPCRs (e.g., dopamine receptors) due to structural similarity to piperazine-containing pharmacophores .
- Molecular docking : Use software like AutoDock Vina to predict binding to cyclin-dependent kinases (CDKs) or serotonin receptors, leveraging the pyrimidine core’s π-π stacking potential .
- SAR studies : Modify the methylsulfanyl group or piperazine substituents to assess impact on bioactivity .
Advanced: How to address contradictory data in reported biological activity?
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Meta-analysis : Compare with structurally analogous compounds (e.g., 4-chlorophenyl pyrimidines) to contextualize divergent results .
Basic: What methods improve solubility and bioavailability for in vivo studies?
- Salt formation : Use hydrochloride salts of the piperazine moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to increase plasma half-life .
- Prodrug strategies : Introduce hydrolyzable esters at the methylsulfanyl group .
Advanced: How to design a robust in vivo efficacy study?
- Animal models : Use xenograft mice for antitumor evaluation or neurobehavioral assays for CNS-targeting potential .
- Pharmacokinetics : Monitor plasma levels via LC-MS/MS to correlate exposure with efficacy .
- Toxicity profiling : Assess liver enzymes (ALT/AST) and renal function post-administration .
Advanced: What computational tools predict metabolic stability and degradation pathways?
- ADMET prediction : Use SwissADME to identify vulnerable sites (e.g., sulfanyl oxidation via CYP3A4) .
- MD simulations : Analyze conformational flexibility of the piperazine ring to predict enzyme binding .
Basic: How to troubleshoot low yields in the final coupling step?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of cyclopenta[d]pyrimidine precursor to piperazine derivative .
- Activate intermediates : Employ coupling agents like HATU or EDCI for amide bond formation .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, NMP) to improve reaction homogeneity .
Advanced: What are key considerations for scaling up synthesis?
- Continuous flow reactors : Enhance reproducibility and reduce reaction time for piperazine coupling .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale processing .
Advanced: How to elucidate enzymatic inhibition mechanisms?
- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics to confirm allosteric modulation .
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